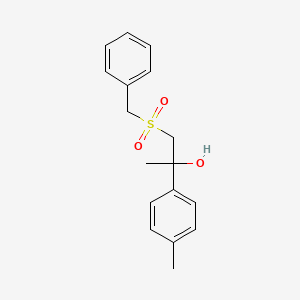![molecular formula C14H13BrN2O2S B3036439 2-[(4-bromophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 343374-40-3](/img/structure/B3036439.png)
2-[(4-bromophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Descripción general
Descripción
“2-[(4-bromophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine” is a chemical compound with several synonyms such as “2-(4-bromobenzenesulfonyl)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine” and "4-BROMOPHENYL 4-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIMIDIN-2-YL SULFONE" .
Molecular Structure Analysis
The molecular formula of this compound is C14H13BrN2S . It has a molecular weight of 321.235 Da .Aplicaciones Científicas De Investigación
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities. These compounds are known for their roles in various pharmacological areas, including anti-inflammatory, anticancer, antiviral, and antimicrobial activities. A comprehensive review highlighted the synthetic pathways and the application of hybrid catalysts for the development of pyrimidine scaffolds, emphasizing their importance in the synthesis of lead molecules for medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023). Furthermore, the structural activity relationship (SAR) and the broad-spectrum biological activities of pyrimidine analogs have been extensively studied, showcasing their potential in the design of new drugs (Natarajan, Helina, A. S., & A. S., 2022).
Anti-inflammatory and Anticancer Activities
Research has demonstrated that substituted tetrahydropyrimidine derivatives exhibit potent in vitro anti-inflammatory activity. These derivatives have been synthesized and characterized, showing significant potential in designing leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013). In addition to anti-inflammatory properties, pyrimidine derivatives have been recognized for their anticancer activities. A review of patent literature focusing on pyrimidine-based anticancer agents from 2009 to 2014 highlighted the extensive interest in this heterocycle for developing future drug candidates (Kaur, Kaur, Sharma, Singh, Mehndiratta, Bedi, & Nepali, 2014).
Optoelectronic Materials
The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. These materials are significant for applications in organic light-emitting diodes (OLEDs), image sensors, and other electronic devices. Research has shown that these derivatives can enhance the performance of OLEDs and provide materials for nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-bromophenyl)sulfonyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2S/c1-9-12-3-2-4-13(12)17-14(16-9)20(18,19)11-7-5-10(15)6-8-11/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSSFTVXSJNXAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(4-Cyanoanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B3036357.png)

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl-N-(2,4-dichlorobenzyl)sulfamate](/img/structure/B3036360.png)
![2-(4-chlorophenyl)-2-oxoacetaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3036361.png)
![4-[(3,4-Dimethylphenyl)sulfonyl]butan-2-one](/img/structure/B3036365.png)
![(3-{[(2-Chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3036366.png)
![(3-{[(4-Chlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3036367.png)
![4-[(2-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3036369.png)
![(3-{[(4-Bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone](/img/structure/B3036370.png)
![{2-[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-1,3-thiazol-5-yl}(4-chlorophenyl)methanone](/img/structure/B3036372.png)
![2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinamide](/img/structure/B3036373.png)

![2-[(3,4-dichlorobenzyl)sulfonyl]-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B3036378.png)
![2-[(3,4-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B3036379.png)